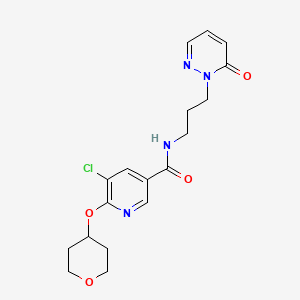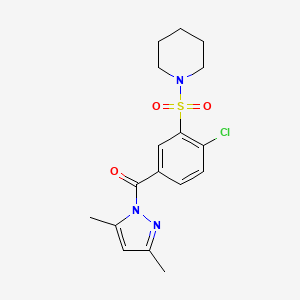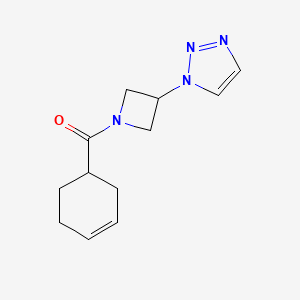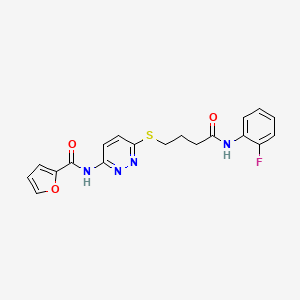
N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common name, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.
Synthesis Analysis
The synthesis of a compound refers to the process of creating the compound from simpler materials. The synthesis analysis would involve a detailed step-by-step process of how the compound can be synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This analysis would involve the use of spectroscopic techniques such as NMR, IR, and X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, etc.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated the synthesis and evaluation of pyrazole carboxamide analogues, including compounds structurally related to N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, for their anticancer properties. A study by M. Ahsan found that certain pyrazole carboxamide analogues exhibited significant anticancer activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Ahsan, 2012).
Radiotracer Synthesis for PET Imaging
Another study demonstrated the synthesis of radiolabeled compounds structurally similar to the subject compound for potential use in studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) imaging (R. Katoch-Rouse et al., 2003).
Crystal Structure Analysis
The compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which shares structural similarities with the subject compound, was synthesized and its crystal structure was determined via single crystal X-ray diffraction studies (Prabhuswamy et al., 2016).
Electrochromic and Electrofluorescent Properties
Research involving electroactive polyamides with bis(diphenylamino)-fluorene units, which are structurally related to the compound , revealed their potential for applications in electrochromic devices and fluorescent materials (Sun et al., 2016).
Safety And Hazards
This involves studying the safety and potential hazards associated with the compound. It includes understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, further studies needed to understand the compound better, or potential modifications to the compound to improve its properties.
Please consult with a qualified professional or researcher for more detailed and accurate information. This is a general approach and might not apply to all compounds.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4/c1-4-30-20-14-26(17-8-6-16(23)7-9-17)25-21(20)22(27)24-12-11-15-5-10-18(28-2)19(13-15)29-3/h5-10,13-14H,4,11-12H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBZELWAMZRRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1C(=O)NCCC2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)
![2-[(2,5-Difluorophenyl)methoxy]pyrimidine](/img/structure/B2712198.png)

![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)
![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)

![3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2712208.png)
![N-(2,3-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2712210.png)





![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)